saikosaponin B3

Vue d'ensemble

Description

Saikosaponin B3 est une saponine triterpénoïde isolée des racines de Bupleurum falcatum L., une plante couramment utilisée en médecine traditionnelle chinoise . Ce composé est connu pour ses diverses propriétés pharmacologiques, notamment ses effets anti-inflammatoires, antiviraux et immunomodulateurs .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse des saikosaponines, y compris la Saikosaponin B3, implique la préparation d’aglycones à partir de l’acide oléanolique, suivie d’une glycosylation régiosélective pour construire le fragment disaccharidique β-(1→3) lié . Le processus comprend une glycosylation efficace catalysée par l’or (I) pour installer les glycanes sur les aglycones .

Méthodes de production industrielle : L’extraction industrielle des saikosaponines à partir de Bupleuri Radix implique une extraction assistée par ultrasons utilisant une solution de 5 % d’ammoniaque-méthanol comme solvant d’extraction. Les conditions optimales comprennent un rapport matière-liquide de 1 : 40, une température de 46,66 °C, un temps d’extraction de 65,07 minutes et une puissance ultrasonique de 345,56 W .

Analyse Des Réactions Chimiques

Acid Hydrolysis and Structural Degradation

SS-B3 undergoes acid-catalyzed hydrolysis, leading to demethylation and hydroxylation. Under acidic conditions (e.g., HCl or H<sub>3</sub>O<sup>+</sup>), the methoxyl group (-OCH<sub>3</sub>) at C-11 of the aglycone is replaced by a hydroxyl group (-OH), forming hydroxy-saikosaponin A (de-11-O-methylsaikosaponin B3) .

Key Mechanistic Steps:

-

Protonation : The hydronium ion (H<sub>3</sub>O<sup>+</sup>) protonates the 13β-28 epoxy oxygen, generating an alkyloxonium ion.

-

Carbocation Formation : Dissociation produces a resonance-stabilized allylic carbocation at C-13 and C-11.

-

Nucleophilic Attack : Water reacts preferentially at C-11 due to reduced steric hindrance, forming a hydroxyl group.

-

Deprotonation : A second water molecule removes a proton, yielding the final product .

Table 1: NMR Shifts During Acid Hydrolysis of SS-B3

| Carbon Position | SS-B3 (δ ppm) | Hydroxy-Saikosaponin A (δ ppm) | Shift Change |

|---|---|---|---|

| C-11 | 89.5 | 80.4 | Δ −9.1 |

| C-9 | 61.2 | 62.9 | Δ +1.7 |

| C-12 | 135.8 | 141.4 | Δ +5.6 |

Proposed Biotransformation Pathway:

-

Glycoside Cleavage : Removal of the glucose moiety at C-3.

-

Epoxide Ring Opening : Hydrolysis of the 13β-28 epoxy group.

-

Oxidation/Reduction : Modification of hydroxyl or methyl groups on the aglycone .

Comparative Reactivity with Other Saikosaponins

SS-B3’s reactivity differs from analogues due to its C-11 methoxyl group and C-16 hydroxyl configuration:

Table 2: Reactivity of SS-B3 vs. Related Compounds

Synthetic Modifications

SS-B3’s structure has been modified to enhance bioavailability or target specificity:

-

Acetylation : Introduction of acetyl groups at C-6'' of the glucose moiety improves membrane permeability .

-

Oxidation : Conversion of hydroxyl groups to ketones alters interaction with lipid bilayers .

Stability and Degradation Pathways

SS-B3 is stable in neutral conditions but degrades in acidic or enzymatic environments. Primary degradation routes include:

Applications De Recherche Scientifique

Anti-Inflammatory Effects

Saikosaponin B3 exhibits significant anti-inflammatory properties. Research indicates that it can inhibit the interaction of selectins with THP-1 cells, which is crucial in the inflammatory response. The IC50 values for this inhibition were recorded at 1.8 µM for E-selectin, 3.0 µM for L-selectin, and 4.3 µM for P-selectin . This suggests that this compound could be a candidate for developing new anti-inflammatory therapies.

Anticancer Potential

The anticancer effects of this compound have been investigated in various cancer types, including lung, breast, liver, and colorectal cancers. In vitro studies have demonstrated that this compound can inhibit cancer cell proliferation and induce apoptosis in these cell lines . For instance, one study showed that this compound effectively reduced the viability of HCT116 colorectal cancer cells .

Table 1: Summary of Anticancer Effects

| Cancer Type | Effect Observed | Reference |

|---|---|---|

| Lung Cancer | Inhibition of cell proliferation | |

| Breast Cancer | Induction of apoptosis | |

| Liver Cancer | Reduced cell viability | |

| Colorectal Cancer | Inhibition of HCT116 cells |

Antiviral Activity

Recent studies have explored the antiviral potential of this compound against SARS-CoV-2. Computational molecular docking simulations indicated that saikosaponins exhibit favorable binding affinities to the spike glycoprotein of SARS-CoV-2, suggesting their potential as therapeutic agents against COVID-19 . This aspect highlights the relevance of this compound in addressing contemporary health challenges.

Neuroprotective Properties

This compound has also been studied for its neuroprotective effects. It has been shown to exert protective effects on neuronal cells under oxidative stress conditions, potentially through mechanisms involving the modulation of inflammatory pathways and oxidative stress responses . This property positions this compound as a candidate for treating neurodegenerative diseases.

Mécanisme D'action

Saikosaponin B3 exerce ses effets par le biais de diverses cibles moléculaires et voies. Il inhibe la lipolyse induite par l’ACTH dans les cellules graisseuses et module la production de cytokines et les niveaux d’espèces réactives de l’oxygène (ROS) . Le composé interagit également avec des protéines comme la catalase et la kinase du point de contrôle 1, jouant un rôle dans l’homéostasie cellulaire et la réponse aux dommages à l’ADN .

Composés similaires :

Saikosaponin A : Connu pour ses forts effets anti-inflammatoires en modulant la production de cytokines et de ROS.

Saikosaponin D : Exhibe des effets antitumoraux en inhibant la prolifération cellulaire et en induisant l’apoptose et l’autophagie.

Saikosaponin U et V : Montrent un potentiel comme traitements adjuvants pour la COVID-19 par le biais d’études d’amarrage et de dynamique moléculaires.

Unicité : This compound est unique en raison de son inhibition spécifique de la lipolyse induite par l’ACTH et de son rôle dans la modulation des réponses immunitaires . Sa structure moléculaire distincte et ses propriétés bioactives en font un composé précieux en médecine traditionnelle et moderne .

Comparaison Avec Des Composés Similaires

Saikosaponin A: Known for its strong anti-inflammatory effects by modulating cytokine and ROS production.

Saikosaponin D: Exhibits antitumor effects by inhibiting cell proliferation and inducing apoptosis and autophagy.

Saikosaponin U and V: Show potential as adjuvant treatments for COVID-19 through molecular docking and dynamics studies.

Uniqueness: Saikosaponin B3 is unique due to its specific inhibition of ACTH-induced lipolysis and its role in modulating immune responses . Its distinct molecular structure and bioactive properties make it a valuable compound in both traditional and modern medicine .

Activité Biologique

Saikosaponin B3 (SSB3), a triterpenoid saponin derived from the roots of Bupleurum falcatum, has gained significant attention in pharmacological research due to its diverse biological activities. This article delves into the various biological effects of SSB3, supported by recent studies, case reports, and data tables summarizing its effects.

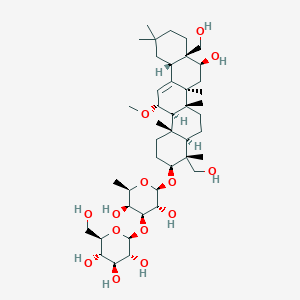

Chemical Structure and Properties

This compound is characterized by its complex chemical structure, which includes multiple hydroxyl groups and a sugar moiety. Its molecular formula is with a molecular weight of 810.0 g/mol . The presence of these functional groups contributes to its bioactivity.

1. Antiviral Activity

Recent studies have highlighted the antiviral potential of SSB3 against various viruses, including SARS-CoV-2. In silico docking studies indicated that SSB3 exhibits a favorable binding affinity to the receptor-binding domain (RBD) of the spike glycoprotein of SARS-CoV-2, suggesting its potential as a therapeutic agent against COVID-19 .

2. Anti-inflammatory Effects

SSB3 has demonstrated significant anti-inflammatory properties. It modulates inflammatory pathways by inhibiting the nuclear factor kappa B (NF-κB) signaling pathway, which plays a crucial role in the expression of pro-inflammatory cytokines . This action may benefit conditions characterized by chronic inflammation.

3. Antitumor Activity

The compound has shown promise in inhibiting tumor growth in various cancer cell lines. SSB3 induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression . A study reported that SSB3 significantly reduced cell viability in human hepatocellular carcinoma cells, indicating its potential as an anticancer agent.

4. Hepatoprotective Effects

SSB3 exhibits hepatoprotective properties by reducing liver damage induced by toxic substances. It enhances liver function parameters and decreases oxidative stress markers in animal models . These findings suggest its potential application in treating liver diseases.

The biological activities of SSB3 are attributed to several mechanisms:

- Inhibition of Enzymatic Activity : SSB3 inhibits enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.

- Modulation of Immune Response : It enhances the activity of immune cells like macrophages and natural killer (NK) cells, promoting an effective immune response against pathogens .

- Antioxidant Properties : SSB3 scavenges free radicals and reduces oxidative stress, contributing to its protective effects on various organs .

Data Summary

The following table summarizes key findings related to the biological activities of this compound:

| Biological Activity | Study Reference | Key Findings |

|---|---|---|

| Antiviral | Goswami & Bagchi (2020) | Effective against SARS-CoV-2 via molecular docking. |

| Anti-inflammatory | Chen et al. (2015) | Inhibits NF-κB pathway; reduces cytokine levels. |

| Antitumor | Lin et al. (2015) | Induces apoptosis in cancer cells; reduces viability. |

| Hepatoprotective | Li et al. (2018a) | Protects liver from damage; improves function markers. |

Case Study 1: Antiviral Efficacy

A study conducted by Goswami & Bagchi evaluated the efficacy of various saikosaponins against SARS-CoV-2 using computational methods. The results indicated that SSB3 had a high binding affinity to viral proteins, suggesting its potential use as an antiviral treatment .

Case Study 2: Hepatoprotection

In an animal model study, SSB3 was administered to rats exposed to acetaminophen-induced liver damage. The results showed a significant decrease in liver enzymes and histopathological improvements compared to control groups, highlighting its protective effects on liver health .

Propriétés

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,4R,4aR,6aR,6bS,8S,8aS,12aS,14R,14aR,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-14-methoxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H72O14/c1-21-29(48)34(57-36-32(51)31(50)30(49)25(18-44)55-36)33(52)37(54-21)56-28-10-11-39(4)26(40(28,5)19-45)9-12-41(6)35(39)24(53-8)15-22-23-16-38(2,3)13-14-43(23,20-46)27(47)17-42(22,41)7/h15,21,23-37,44-52H,9-14,16-20H2,1-8H3/t21-,23+,24-,25-,26-,27+,28+,29+,30-,31+,32-,33-,34+,35-,36+,37+,39+,40+,41-,42-,43-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLQYFMRUYWFXGT-ZGFARVGISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C(C=C5C4(CC(C6(C5CC(CC6)(C)C)CO)O)C)OC)C)C)O)OC7C(C(C(C(O7)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4([C@@H]3[C@@H](C=C5[C@]4(C[C@@H]([C@@]6([C@H]5CC(CC6)(C)C)CO)O)C)OC)C)C)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H72O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601316913 | |

| Record name | Saikosaponin B3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

813.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58316-42-0 | |

| Record name | Saikosaponin B3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58316-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Saikosaponin B3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.